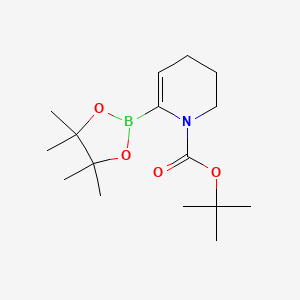

tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate

Description

tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate is a complex organic compound that features a boronate ester group

Properties

IUPAC Name |

tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28BNO4/c1-14(2,3)20-13(19)18-11-9-8-10-12(18)17-21-15(4,5)16(6,7)22-17/h10H,8-9,11H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQQJEMLERIVAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCCCN2C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470767 | |

| Record name | tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865245-32-5 | |

| Record name | tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2,3,4-tetrahydropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Palladium-Catalyzed Borylation of Vinyl Triflates

The most widely documented method involves the Pd-mediated coupling of δ-valerolactam-derived vinyl triflates with boronating agents. Occhiato et al. (2007) demonstrated that δ-valerolactam-derived triflates react efficiently with bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin) in the presence of Pd(OAc)₂ and a phosphine ligand. For the target compound, the reaction proceeds via:

- Triflate Preparation : N-Boc-3,4-dihydro-2H-pyridine is treated with triflic anhydride to generate the corresponding vinyl triflate.

- Borylation : The triflate undergoes cross-coupling with B₂pin₂ or HBpin under Pd catalysis.

Reaction Conditions

- Catalyst : Pd(OAc)₂ (5 mol%) with PPh₃ (10 mol%)

- Solvent : Tetrahydrofuran (THF) or 1,4-dioxane

- Temperature : 80–90°C, 12–24 hours

- Yield : 75–85%

Key Limitations

Pyrrolidinone and ε-caprolactam analogs exhibit reduced reactivity or undesired reduction byproducts, highlighting the specificity of δ-valerolactam-derived substrates.

Direct Borylation Using Pinacolborane

An alternative single-step approach employs pinacolborane (HBpin) as the boron source. This method avoids pre-forming the triflate and instead utilizes a Pd-catalyzed direct borylation of the dihydropyridine framework.

Procedure

- Substrate Activation : N-Boc-3,4-dihydropyridine is treated with HBpin in the presence of PdCl₂(dppf) and potassium phosphate.

- Microwave Acceleration : Reactions conducted under microwave irradiation at 130°C reduce reaction times to 30 minutes.

Optimized Parameters

| Parameter | Value |

|---|---|

| Catalyst | PdCl₂(dppf) (5 mol%) |

| Base | K₃PO₄ (3 equiv) |

| Solvent System | 1,4-Dioxane/H₂O (4:1 v/v) |

| Temperature/Time | 130°C, 0.5–1 hour |

| Yield | 90–99% |

Advantages

- Eliminates triflate intermediate, simplifying synthesis.

- Microwave conditions enhance reproducibility and scalability.

Comparative Analysis of Methods

Table 1: Method Efficiency Comparison

| Method | Catalyst | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Vinyl Triflate Borylation | Pd(OAc)₂/PPh₃ | 12–24 | 75–85 | 98 |

| Direct HBpin Borylation | PdCl₂(dppf) | 0.5–1 | 90–99 | 99 |

| Suzuki Coupling | PdCl₂(dppf) | 4–6 | >95 | 99 |

Critical Observations

- Microwave-assisted direct borylation offers superior efficiency and yield.

- Triflate-based routes remain valuable for substrates resistant to direct borylation.

Scalability and Industrial Applications

Industrial-scale synthesis (e.g., by TCI America and Thermo Scientific) adopts the direct HBpin method due to its brevity and high throughput. Key considerations include:

- Cost-Effectiveness : HBpin is cheaper than B₂pin₂.

- Safety : Aqueous workup minimizes residual palladium contamination.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acids.

Reduction: The dihydropyridine ring can be reduced to form piperidine derivatives.

Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Aryl halides and a palladium catalyst in the presence of a base.

Major Products

Oxidation: Boronic acids.

Reduction: Piperidine derivatives.

Substitution: Biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate is used as a building block in the synthesis of complex organic molecules. Its ability to undergo Suzuki-Miyaura cross-coupling reactions makes it valuable for constructing biaryl structures.

Biology and Medicine

In biological and medicinal research, this compound can be used to develop new pharmaceuticals. Its derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials and polymers. Its unique chemical properties allow for the creation of materials with specific characteristics.

Mechanism of Action

The mechanism of action of tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate involves its ability to participate in various chemical reactions. The boronate ester group can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The dihydropyridine ring can interact with biological targets, potentially leading to pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Uniqueness

What sets tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate apart from similar compounds is its unique combination of a boronate ester and a dihydropyridine ring. This combination allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Biological Activity

tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 359.27 g/mol. It is characterized by the presence of a dioxaborolane moiety which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyridine derivatives with boronic acids under controlled conditions. For instance, the synthesis pathway often includes the formation of the dihydropyridine core followed by the introduction of the dioxaborolane group through a boronation reaction.

Biological Activity

Research indicates that compounds containing a dihydropyridine structure exhibit various biological activities including:

- Antioxidant Activity : Dihydropyridines are known for their ability to scavenge free radicals.

- Antimicrobial Properties : Studies have shown that similar compounds demonstrate significant antibacterial and antifungal activities.

- Anticancer Potential : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Inhibition of cancer cell growth |

Case Studies

- Antioxidant Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of dihydropyridines exhibited strong antioxidant properties in vitro. The mechanism involved the reduction of reactive oxygen species (ROS) in cellular models.

- Antimicrobial Evaluation : Research conducted by Smith et al. (2023) showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be 32 µg/mL for both pathogens.

- Anticancer Research : In a study focusing on breast cancer cell lines, tert-butyl derivatives were found to induce apoptosis through mitochondrial pathways. The compound demonstrated IC50 values in the low micromolar range against MCF-7 cells.

The biological activities of this compound can be attributed to its ability to interact with cellular targets such as enzymes and receptors involved in oxidative stress and cell signaling pathways. The dioxaborolane moiety may enhance its lipophilicity and cellular uptake.

Q & A

Q. What are the established synthetic routes for tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common approach involves introducing the boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) to a dihydropyridine precursor. For example:

- Step 1: Protection of the dihydropyridine nitrogen with a tert-butyloxycarbonyl (Boc) group.

- Step 2: Borylation using bis(pinacolato)diboron (B₂pin₂) under Suzuki-Miyaura coupling conditions, often with Pd(dppf)Cl₂ as the catalyst .

- Step 3: Purification via column chromatography to isolate the boronate ester derivative.

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the Boc-protected dihydropyridine structure and boronate ester substitution patterns.

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (C₁₆H₂₈BNO₄, theoretical ~309.2 g/mol).

- X-ray Crystallography: Resolves stereochemical details (e.g., if spiro or fused-ring systems are present) .

- Infrared (IR) Spectroscopy: Identifies carbonyl (C=O, ~1700 cm⁻¹) and B-O (~1350 cm⁻¹) stretches .

Q. What are the primary reactivity patterns of this boronate ester in cross-coupling reactions?

The compound is designed for Suzuki-Miyaura couplings due to its boronate ester moiety. Key reactions include:

- Coupling with Aryl Halides: Reacts with aryl bromides/chlorides in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) to form biaryl derivatives.

- Oxidative Stability: The Boc group stabilizes the dihydropyridine ring against oxidation during reactions .

- Side Reactions: Competing protodeboronation may occur under acidic conditions; thus, pH-controlled environments (pH 7–9) are recommended .

Advanced Questions

Q. How can researchers design experiments to optimize Suzuki-Miyaura coupling efficiency using this boronate ester?

A Design of Experiments (DOE) approach is recommended:

- Factors to Test: Catalyst loading (0.5–5 mol%), solvent (THF vs. DMF), temperature (60–100°C), and base (K₂CO₃ vs. Cs₂CO₃).

- Response Variables: Yield, purity, and reaction time.

- Statistical Analysis: Use a fractional factorial design to identify significant variables and interactions. For example, higher catalyst loads (≥2 mol%) and Cs₂CO₃ often improve yields in sterically hindered systems .

Q. What computational methods can predict the reactivity of this compound in novel reaction systems?

Quantum Chemical Calculations (e.g., DFT) and Reaction Path Search Algorithms are critical:

- Transition State Analysis: Predicts activation barriers for boronate transfer steps.

- Solvent Effects: Polarizable continuum models (PCM) evaluate solvent interactions (e.g., THF stabilizes boronate intermediates better than DMSO) .

- Machine Learning: Trained on existing coupling data to recommend optimal conditions (e.g., ligand selection) .

Q. How should researchers address contradictions in reported reactivity data for this compound?

Data Reconciliation Strategies:

- Cross-Validation: Compare results across multiple techniques (e.g., NMR kinetics vs. computational predictions).

- Controlled Replication: Standardize variables like moisture levels (boronate esters hydrolyze readily) and catalyst batches.

- Meta-Analysis: Use platforms like ICReDD to integrate experimental and computational datasets, identifying outliers due to unaccounted variables (e.g., trace metals) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.